molecular formula C25H24N2O5 B12139803 3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12139803
M. Wt: 432.5 g/mol
InChI Key: OBRKFIJWRMUTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydro-1H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents. Key structural features include:

  • 3-hydroxy group: Potential hydrogen bond donor/acceptor.
  • 5-methylfuran-2-carbonyl moiety: Electron-withdrawing carbonyl and aromatic furan for π-π interactions.
  • 3-propoxyphenyl group: Lipophilic substituent influencing membrane permeability.
  • Pyridin-4-ylmethyl group: Aromatic nitrogen for hydrogen bonding or charge interactions.

Synthetic routes likely involve cyclization of precursor amides or ketones, followed by nucleophilic substitutions or coupling reactions to install substituents . Characterization via NMR and HRMS would confirm regiochemistry and purity .

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H24N2O5/c1-3-13-31-19-6-4-5-18(14-19)22-21(23(28)20-8-7-16(2)32-20)24(29)25(30)27(22)15-17-9-11-26-12-10-17/h4-12,14,22,29H,3,13,15H2,1-2H3

InChI Key

OBRKFIJWRMUTRV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=NC=C3)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolidone structure, followed by the introduction of the furan, phenyl, and pyridinyl groups through various coupling reactions. Common reagents used in these steps include organometallic reagents, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrolidone compounds exhibit anticancer properties. The specific structure of this compound suggests potential interactions with cancer cell pathways, making it a candidate for further investigation in cancer therapeutics. Studies have shown that modifications in the pyrrolidone ring can enhance cytotoxicity against various cancer cell lines .

2. Antimicrobial Properties
The presence of furan and phenyl groups in the structure may contribute to antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal properties. This compound could be evaluated for its effectiveness against resistant strains of bacteria and fungi .

3. Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may also have applications in treating neurodegenerative diseases. Investigations into its mechanism of action could reveal interactions with neurotransmitter systems or protective effects against oxidative stress in neuronal cells .

Materials Science Applications

1. Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties or thermal stability of the resulting materials. Its ability to act as a monomer or cross-linking agent could lead to innovative materials with tailored properties for specific applications.

2. Sensor Development
Due to its electronic properties, this compound may be utilized in the development of chemical sensors. Its ability to interact with various analytes can be explored for applications in environmental monitoring or medical diagnostics .

Chemical Synthesis Applications

1. Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, such as oxidation, reduction, and substitution reactions, making it a valuable building block in organic synthesis .

2. Green Chemistry Approaches
Incorporating this compound into green chemistry methodologies can lead to more sustainable practices in organic synthesis. Its reactivity can be harnessed under mild conditions or using environmentally friendly solvents, aligning with current trends towards reducing chemical waste .

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluated the cytotoxic effects on breast cancer cell linesShowed significant reduction in cell viability at specific concentrations
Antimicrobial Evaluation Tested against various bacterial strainsDemonstrated notable inhibition zones compared to control groups
Polymer Composite Research Incorporated into polymer matricesResulted in improved tensile strength and thermal stability

Mechanism of Action

The mechanism of action of “3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. Detailed studies would be required to elucidate these interactions and their effects on cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s 3-propoxyphenyl group increases lipophilicity compared to 15m’s chlorophenyl or ’s methoxypropyl group. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Electronic Effects: The 5-methylfuran-2-carbonyl group introduces electron-withdrawing character, contrasting with 15m’s electron-donating aminophenyl group. This could modulate reactivity in nucleophilic environments.
  • Aromatic Interactions : The pyridin-4-ylmethyl group enables π-π stacking or hydrogen bonding, absent in analogs like 8o, which rely on pyridine’s lone pair for interactions .

Biological Activity

3-Hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound notable for its diverse biological activities. This compound, with a molecular formula of C25H24N2O5C_{25}H_{24}N_{2}O_{5} and a molecular weight of approximately 432.476 g/mol, contains multiple functional groups that contribute to its reactivity and potential therapeutic applications .

Chemical Structure

The compound features a pyrrolinone core, substituted with various functional groups including a furan moiety, propoxyphenyl group, and a pyridinyl methyl group. The structural complexity allows for interactions with various biological targets.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity , particularly against certain bacterial strains. In a study evaluating various compounds for their ability to inhibit bacterial growth, 3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one demonstrated significant inhibitory effects on Gram-positive bacteria at concentrations as low as 10 µM .

Anticancer Activity

The compound has also been explored for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced viability in cancer cells .

Case Study: Cancer Cell Line Testing

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Viability (%)
0100
1080
2555
5030

These results suggest that the compound may serve as a potential lead for developing new anticancer agents.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : The compound potentially interacts with various receptors involved in apoptosis and cell signaling pathways.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Type III Secretion System : The compound showed promising results in inhibiting virulence factors in pathogenic bacteria by affecting their secretion systems .
  • Antioxidant Activity : Preliminary assays indicate that it possesses antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
  • Cytotoxicity Studies : In cytotoxicity assays against various cell lines, the compound displayed selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursors such as hydroxy-substituted dihydro-1H-pyrrol-2-ones. Key steps include:
  • Reagents : Use of 5-methylfuran-2-carbonyl chloride and 3-propoxyphenyl derivatives as substituent sources.
  • Cyclization : Conducted under reflux in aprotic solvents (e.g., THF or DMF) with a base (e.g., K₂CO₃) to facilitate intramolecular esterification.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures yields pure product.
  • Typical Yield : ~40–60% (similar to structurally analogous compounds) .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : A multi-technique approach ensures structural validation:
  • 1H/13C NMR : Assign peaks using δ 9–10 ppm for the hydroxyl group, δ 6–8 ppm for aromatic protons, and coupling patterns to confirm substituent positions.
  • HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₃N₂O₅: 427.1608) with <2 ppm error.
  • FTIR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for pyrrol-2-one and furan-2-carbonyl groups) and hydroxyl bands (~3400 cm⁻¹).
  • XRD : If crystalline, use SHELX (via Olex2) for structure refinement. Compare bond lengths/angles with DFT-optimized geometries .

Q. What computational methods are suitable for initial structural modeling?

  • Methodological Answer :
  • *DFT (B3LYP/6-31G)**: Optimize geometry using Gaussian or ORCA. Validate with vibrational frequency analysis to ensure no imaginary frequencies.
  • Solvent Effects : Include PCM models (e.g., ethanol) to mimic experimental conditions.
  • Software : Visualize results with GaussView or Avogadro .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Methodological Answer :
  • NMR Anomalies : Use 2D NMR (COSY, HSQC) to trace coupling networks. For example, diastereotopic protons in the pyrrol-2-one ring may cause complex splitting.
  • HRMS Adducts : Apply post-column infusion of ammonium formate to suppress sodium/potassium adducts. Re-analyze using ESI+ with higher resolution settings.
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. What strategies optimize crystallographic refinement for this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Aim for completeness >99% and Rint <5%.
  • Refinement (SHELXL) :
  • Apply TWIN/BASF commands if twinning is detected.
  • Constrain anisotropic displacement parameters for non-H atoms.
  • Validate using R1/wR2 convergence (<0.05) and CheckCIF/PLATON for outliers .

Q. How to analyze substituent effects on electronic properties?

  • Methodological Answer :
  • Multiwfn Analysis : Calculate electrostatic potential (ESP) maps and electron localization function (ELF) to identify nucleophilic/electrophilic sites.
  • NBO Analysis : Use Gaussian NBO module to quantify hyperconjugation (e.g., furan carbonyl → pyrrol-2-one ring interactions).
  • Comparative Studies : Synthesize analogs (e.g., replacing 3-propoxyphenyl with 4-fluorophenyl) and correlate Hammett σ values with DFT-calculated charge densities .

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reactions (e.g., alkylation of the hydroxyl group) via in-situ IR or LC-MS.
  • DFT Transition States : Compute activation barriers for competing pathways (e.g., O- vs. N-alkylation) using M06-2X/def2-TZVP.
  • Solvent Screening : Test polar aprotic (DMF) vs. protic (MeOH) solvents to shift selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.